6-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}pyridine-3-carboxylic acid
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Overview
Description
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C13H16F3N2O4. This compound is notable for its unique structure, which includes a pyridine ring substituted with a tert-butoxycarbonyl group and a trifluoroethylamino group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The protected amino group is then reacted with pyridine-3-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: Removal of the Boc group yields the free amine derivative.
Scientific Research Applications
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoroethyl group.
6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Contains a methyl group instead of a trifluoroethyl group.
Uniqueness
The presence of the trifluoroethyl group in 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs .
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18(7-13(14,15)16)9-5-4-8(6-17-9)10(19)20/h4-6H,7H2,1-3H3,(H,19,20) |
InChI Key |
DWCQHWGGCVHRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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